2-Furanacrylonitrile
Overview
Description
2-Furanacrylonitrile is an organic compound with the molecular formula C7H5NO. It is also known by other names such as 2-Propenenitrile, 3-(2-furanyl)- and 3-(2-Furyl)acrylonitrile . This compound is characterized by the presence of a furan ring attached to an acrylonitrile group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Furanic conjugated enones, a group of compounds to which 3-(furan-2-yl)prop-2-enenitrile belongs, have been found to demonstrate moderate antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . This suggests that these microorganisms could be potential targets of the compound.
Mode of Action
It is known that furanic conjugated enones can undergo reactions with arenes under the action of triflic acid or alcl3, leading to the formation of products of hydroarylation of the furan side chain carbon–carbon double bond . This suggests that the compound may interact with its targets through a similar mechanism, potentially altering their function or structure.
Biochemical Analysis
Biochemical Properties
Furan derivatives are commonly used in the synthesis of biologically active compounds that exhibit antibacterial, antitumor, and tuberculostatic action .
Cellular Effects
Furan derivatives have been shown to have significant effects on cells, including influencing cell function and impacting cell signaling pathways .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 3-(furan-2-yl)prop-2-enenitrile in animal models. A study has shown that furan derivatives exhibit anxiolytic and anticonvulsant effects in adult zebrafish .
Preparation Methods
2-Furanacrylonitrile can be synthesized through various methods:
Catalytic Condensation: One method involves the catalytic condensation of furfural with acetonitrile in the vapor phase at 320°C.
Dehydration of Amides: Another method includes the dehydration of the corresponding amide over phosphorus pentachloride.
Decarboxylation: It can also be prepared by the decarboxylation of 3-(2-furyl)acrylic acid.
Chemical Reactions Analysis
2-Furanacrylonitrile undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Furanacrylonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
2-Furanacrylonitrile can be compared with other similar compounds such as:
2-Furylacetonitrile: Similar structure but with a different position of the nitrile group.
3-Furylacrylonitrile: Similar structure but with a different position of the furan ring.
Furfurylamine: Contains a furan ring but with an amine group instead of a nitrile group.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-(furan-2-yl)prop-2-enenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c8-5-1-3-7-4-2-6-9-7/h1-4,6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKAQNFBQHPERX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871186 | |
Record name | 2-Furanacrylonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7187-01-1 | |
Record name | 3-(2-Furanyl)-2-propenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7187-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furanacrylonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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